2-(3-Methoxyphenyl)-3-methyl-butan-2-ol
Overview
Description
2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of phenylalkanols. It features a phenyl ring substituted with a methoxy group at the 3-position and a butan-2-ol structure with a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-methoxybenzene with methyl magnesium chloride followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-methoxybenzaldehyde with methylamine and subsequent reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalysts to improve yield and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed:
Oxidation: 2-(3-Methoxyphenyl)-3-methyl-butan-2-one, 2-(3-Methoxyphenyl)-3-methyl-butan-2-oic acid.
Reduction: 2-(3-Methoxyphenyl)-3-methyl-butan-2-amine.
Substitution: 2-(3-Methoxy-4-nitrophenyl)-3-methyl-butan-2-ol, 2-(3-Methoxy-4-bromophenyl)-3-methyl-butan-2-ol.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-methyl-butan-2-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity, while the butan-2-ol moiety provides structural stability. The exact pathways involved depend on the specific application, but generally, it involves modulation of biochemical processes.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)ethanol
3-Methoxyphenylacetic acid
2-(3-Methoxyphenyl)propanol
Uniqueness: 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs. Its methyl group at the 3-position provides additional steric hindrance, influencing its reactivity and interactions.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in various fields.
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Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-methylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(3,13)10-6-5-7-11(8-10)14-4/h5-9,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEVSRNFZIGFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221814 | |
Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32122-05-7 | |
Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32122-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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